

TIM-063: A Dual Inhibitor of CaMKK and AAK1 - A Technical Overview

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Compound of Interest

Compound Name: TIM-063

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Abstract

TIM-063, initially developed as a selective inhibitor for Ca²⁺/calmodulin-dependent protein kinase kinase (CaMKK), has been revealed through advanced chemical proteomics to possess a multi-target profile. This technical guide provides an in-depth analysis of the mechanism of action of **TIM-063**, detailing its inhibitory effects on both CaMKK and Adaptor Protein 2-Associated Protein Kinase 1 (AAK1). The following sections present a comprehensive summary of its binding characteristics, the signaling pathways it modulates, and the experimental methodologies employed to elucidate its function.

Introduction

Protein kinases are critical regulators of cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer.^{[1][2]} The development of specific kinase inhibitors is a cornerstone of modern drug discovery. **TIM-063**, a derivative of STO-609, was originally identified as an ATP-competitive inhibitor of CaMKK.^{[3][4][5]} Subsequent research, however, has unveiled a broader inhibitory profile, highlighting the importance of comprehensive target identification in drug development.

Mechanism of Action

TIM-063 exhibits a dual mechanism of action by targeting two distinct protein kinases: CaMKK and AAK1.

Inhibition of Ca²⁺/calmodulin-dependent protein kinase kinase (CaMKK)

TIM-063 acts as an ATP-competitive inhibitor of CaMKK, binding to its catalytic domain.^[4] This interaction is conformation-dependent, with **TIM-063** preferentially binding to the active state of CaMKK (Ca²⁺/CaM-bound form) rather than its autoinhibited state.^{[3][5]} This interaction is reversible and dependent on the intracellular Ca²⁺ concentration.^{[3][5]} By inhibiting CaMKK, **TIM-063** effectively suppresses the downstream phosphorylation and activation of CaM-kinase I (CaMKI), CaM-kinase IV (CaMKIV), and 5'AMP-activated protein kinase (AMPK).^[3]

Inhibition of Adaptor Protein 2-Associated Protein Kinase 1 (AAK1)

Chemical proteomics studies utilizing **TIM-063**-immobilized sepharose beads (Kinobeads) unexpectedly identified AAK1 as a significant off-target kinase.^{[1][2][6]} **TIM-063** interacts with the catalytic domain of AAK1, leading to a moderate inhibition of its enzymatic activity.^{[6][7]} AAK1 is a key regulator of clathrin-mediated endocytosis through its phosphorylation of the μ 2 subunit of the AP2 adaptor complex.

Quantitative Inhibitory Data

The inhibitory potency of **TIM-063** against its primary targets has been quantified through various biochemical assays.

Target Kinase	IC50 Value (μ M)	Notes
CaMKK α /1	0.63 ^[3]	Moderately inhibited.
CaMKK β /2	0.96 ^[3]	
AAK1	8.51 ^{[6][7]}	

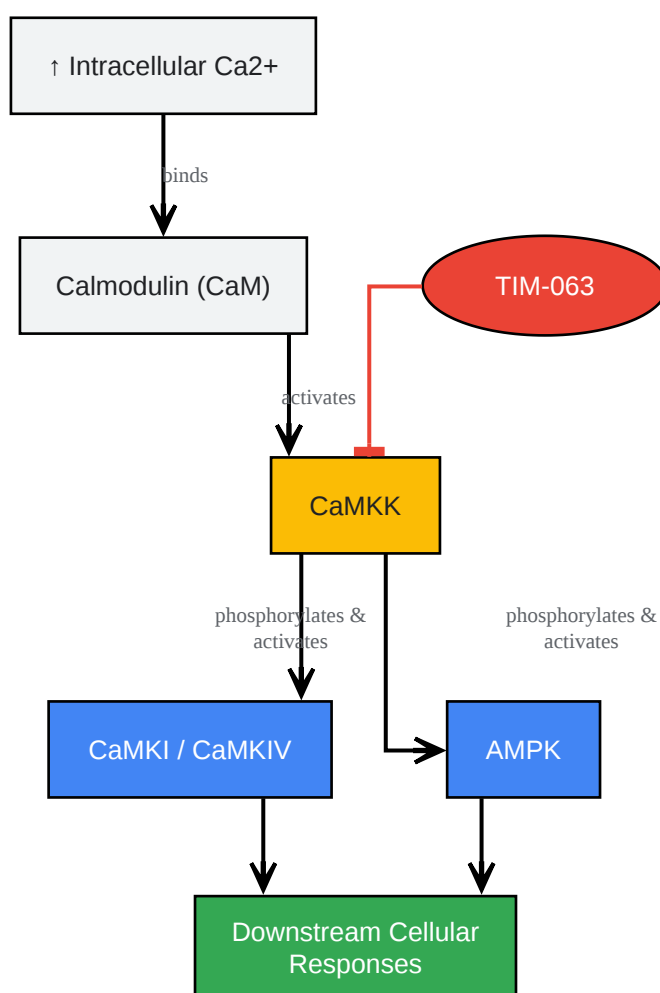
Table 1: Summary of **TIM-063** Inhibitory Activity.

Signaling Pathways

The dual inhibitory nature of **TIM-063** impacts two distinct signaling cascades.

CaMKK Signaling Pathway

Increased intracellular Ca^{2+} levels lead to the activation of CaMKK, which in turn phosphorylates and activates downstream kinases like CaMKI, CaMKIV, and AMPK. These kinases are involved in a wide array of cellular processes, including transcriptional regulation, neuronal plasticity, and metabolic control.[3]

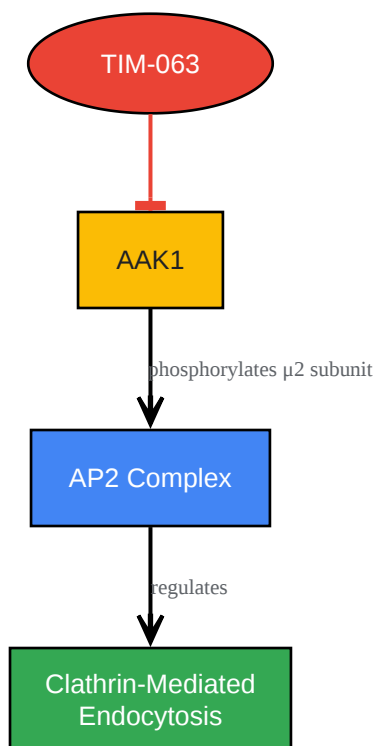


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Caption: CaMKK Signaling Pathway and Inhibition by **TIM-063**.

AAK1 and Clathrin-Mediated Endocytosis

AAK1 plays a crucial role in the regulation of clathrin-mediated endocytosis, a fundamental process for nutrient uptake, receptor signaling, and synaptic vesicle recycling.



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Caption: AAK1's Role in Endocytosis and its Inhibition by **TIM-063**.

Experimental Protocols

The identification of **TIM-063**'s targets and the characterization of its mechanism of action were achieved through a series of key experiments.

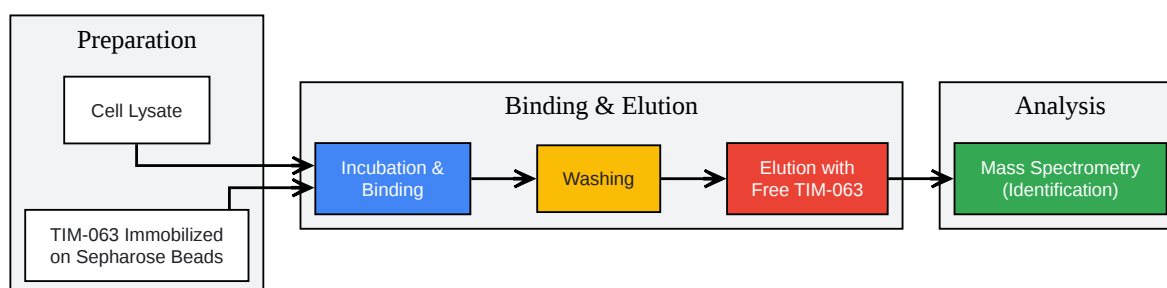
Kinobeads-Based Chemical Proteomics for Target Identification

This protocol was central to discovering the interaction between **TIM-063** and AAK1.

Objective: To identify protein kinases that interact with **TIM-063** from cellular extracts.

Methodology:

- Immobilization: **TIM-063** is chemically coupled to sepharose beads to create "**TIM-063-Kinobeads**".^{[1][2]}
- Cell Lysate Preparation: Cellular extracts are prepared from tissues (e.g., mouse cerebrum) or cultured cells.^[6]
- Affinity Chromatography: The cell lysate is incubated with the **TIM-063-Kinobeads**, allowing kinases with affinity for **TIM-063** to bind.^{[1][2]}
- Washing: The beads are extensively washed to remove non-specifically bound proteins.^{[1][2]}
- Elution: Specifically bound kinases are eluted from the beads by adding a high concentration of free **TIM-063**.^[6]
- Identification: The eluted proteins are identified using mass spectrometry.^{[1][2][6]}



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Caption: Workflow for Kinobeads-Based Target Identification.

In Vitro Kinase Assays

Objective: To quantify the inhibitory effect of **TIM-063** on target kinase activity.

Methodology:

- Recombinant His-tagged AAK1 catalytic domain is used.^[8]

- The kinase reaction is performed in the presence of [γ - ^{32}P]ATP and a suitable substrate.[8]
- Varying concentrations of **TIM-063** are added to the reaction mixture.[6]
- The incorporation of ^{32}P into the substrate is measured to determine kinase activity.[8]
- IC50 values are calculated from the dose-response curves.[6]

Cellular Assays

Objective: To confirm the inhibitory activity of **TIM-063** and its derivatives in a cellular context.

Methodology:

- Cultured cells (e.g., COS-7 or HeLa) are transfected to express the target kinase.[6][7]
- Cells are treated with varying concentrations of the inhibitor.
- The phosphorylation of downstream substrates or the effect on cellular processes (e.g., number of early endosomes for AAK1) is measured.[6][7]

Development of Derivatives

The moderate potency and off-target effects of **TIM-063** on CaMKK prompted the development of derivatives. Notably, TIM-098a, an analog of **TIM-063**, was identified as a more potent and selective inhibitor of AAK1 (IC50 = 0.24 μM) with no significant inhibitory activity against CaMKK isoforms.[6][7] This highlights the potential of using **TIM-063** as a scaffold for developing more specific kinase inhibitors.

Conclusion

TIM-063 presents a complex pharmacological profile as a dual inhibitor of CaMKK and AAK1. While initially designed as a CaMKK inhibitor, its interaction with AAK1, discovered through chemical proteomics, underscores the importance of comprehensive target validation in drug discovery. The methodologies used to characterize **TIM-063** serve as a valuable framework for future kinase inhibitor development. Furthermore, the evolution of **TIM-063** into more selective AAK1 inhibitors like TIM-098a demonstrates a successful application of lead optimization. This

technical guide provides a foundational understanding of **TIM-063**'s mechanism of action for researchers and professionals in the field of drug development.

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